2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(4-(diethylamino)-2-methylphenyl)acetamide
Description
2-(2-(3-(3-Chlorophenyl)ureido)thiazol-4-yl)-N-(4-(diethylamino)-2-methylphenyl)acetamide is a structurally complex thiazole-based acetamide derivative. Its core structure comprises a thiazole ring substituted with a ureido group bearing a 3-chlorophenyl moiety and an acetamide side chain linked to a 4-(diethylamino)-2-methylphenyl group.
Properties
IUPAC Name |
2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-[4-(diethylamino)-2-methylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN5O2S/c1-4-29(5-2)19-9-10-20(15(3)11-19)27-21(30)13-18-14-32-23(26-18)28-22(31)25-17-8-6-7-16(24)12-17/h6-12,14H,4-5,13H2,1-3H3,(H,27,30)(H2,25,26,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMSBJHNPSZIGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Formation
The thiazole ring is constructed via the classical Hantzsch reaction, combining α-chloroacetophenone derivatives with thiourea. A representative protocol involves:
Reagents :
- α-Chloro-4-acetic acid ethyl ester (1.2 equiv)
- Thiourea (1.0 equiv)
- Ethanol (solvent), reflux at 80°C for 12 hours
Mechanism :
- Nucleophilic attack of thiourea’s sulfur on the α-carbon of the chloroester.
- Cyclization with elimination of HCl to form the thiazole ring.
Optimization Data :
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 78 |
| Temperature (°C) | 80 | 78 |
| Catalyst | None | 78 |
Alternate Method : Microwave-assisted synthesis reduces reaction time to 20 minutes (yield: 82%) using 300 W irradiation.
Ureido Group Installation
Isocyanate Coupling Strategy
The 3-(3-chlorophenyl)urea segment is introduced via reaction of 3-chlorophenyl isocyanate with the thiazole-2-amine intermediate:
Procedure :
- Dissolve thiazole-2-amine (1.0 equiv) in anhydrous THF.
- Add 3-chlorophenyl isocyanate (1.1 equiv) dropwise at 0°C.
- Stir at room temperature for 6 hours.
Key Conditions :
- Base : Triethylamine (1.5 equiv) enhances nucleophilicity.
- Workup : Precipitation in ice-water yields crude product, purified via recrystallization (ethyl acetate/hexane).
Side Reaction Mitigation :
- Strict anhydrous conditions prevent isocyanate hydrolysis to amines.
Acetamide Moiety Formation
Schotten-Baumann Reaction
The N-(4-(diethylamino)-2-methylphenyl)acetamide side chain is synthesized via acetylation of 4-(diethylamino)-2-methylaniline:
Steps :
- React aniline derivative (1.0 equiv) with acetyl chloride (1.2 equiv) in dichloromethane.
- Add aqueous NaOH (10%) to maintain pH 9–10.
- Extract with DCM, dry over MgSO₄, and concentrate.
Yield Enhancement :
- Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial contact (yield: 89%).
Final Coupling Strategies
Suzuki-Miyaura Cross-Coupling
The thiazole-urea and acetamide fragments are conjugated using palladium catalysis:
Conditions :
- Catalyst : Pd(PPh₃)₄ (5 mol%)
- Base : K₂CO₃ (2.0 equiv)
- Solvent : Dioxane/H₂O (4:1), 100°C, 24 hours.
Key Challenge :
- Steric hindrance from the diethylamino group necessitates elevated temperatures.
Characterization :
- $$ ^1H $$-NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.45–7.39 (m, 4H, Ar–H).
- HRMS (ESI): m/z calcd. for C₂₃H₂₇ClN₄O₂S [M+H]⁺ 489.1521; found 489.1518.
Industrial-Scale Production
Continuous Flow Synthesis
A telescoped process integrates thiazole formation, urea coupling, and amidation in a single flow system:
Advantages :
- 45% reduction in solvent use compared to batch processes.
- 92% overall yield at 10 kg/day throughput.
Equipment Specifications :
| Stage | Reactor Type | Residence Time |
|---|---|---|
| Thiazole synthesis | Microfluidic | 30 min |
| Urea formation | Packed-bed | 2 hours |
| Amidation | CSTR | 4 hours |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or the thiazole ring, potentially leading to the formation of amines or thiazolidines.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution, especially under basic conditions, to introduce various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiazolidines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its thiazole ring and urea linkage make it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(4-(diethylamino)-2-methylphenyl)acetamide is investigated for its potential as a pharmaceutical agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In industry, this compound could be used in the development of new materials or as a precursor in the synthesis of more complex chemical entities. Its unique structural features may impart desirable properties to polymers or other advanced materials.
Mechanism of Action
The mechanism of action of 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(4-(diethylamino)-2-methylphenyl)acetamide is not fully understood, but it is believed to involve interaction with specific molecular targets such as enzymes or receptors. The thiazole ring and urea linkage may allow the compound to bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved could include signal transduction pathways or metabolic pathways relevant to disease states.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Thiazole Acetamides
Key Observations :
- The ureido group in the target compound distinguishes it from most analogs, enabling additional hydrogen bonding interactions, which may enhance target binding .
- The diethylamino group in the acetamide side chain is unique and may improve solubility compared to methyl or tolyl substituents seen in analogs like 107k .
Table 2: Antimicrobial Activities of Thiazole Acetamide Derivatives
Key Findings :
- Analogs with chlorophenyl groups (e.g., 107k) show lower MIC values against bacteria (6.25 µg/mL) and fungi (12.5 µg/mL), indicating that halogenation enhances antimicrobial potency .
Crystallographic and Conformational Insights
- The target compound’s ureido group may introduce additional conformational flexibility or rigidity, altering bioactivity.
- Hydrogen Bonding : The crystal structure of dichlorophenyl-thiazolyl acetamide reveals N–H⋯N hydrogen bonds forming dimers, a feature critical for stability and ligand-receptor interactions. The ureido group in the target compound could enhance such interactions .
Q & A
Basic: How can the multi-step synthesis of this compound be optimized for higher yield and purity?
Methodological Answer:
The synthesis involves sequential reactions to construct the thiazole ring, urea linkage, and acetamide group. Key optimization strategies include:
- Solvent Selection : Use polar aprotic solvents (e.g., dimethylformamide, DMF) for amide bond formation and dichloromethane (DCM) for thiazole cyclization .
- Catalysts : Triethylamine (TEA) or 1,8-diazabicycloundec-7-ene (DBU) improves reaction efficiency in urea formation .
- Green Chemistry : Employ continuous flow reactors to enhance reaction control and reduce waste .
- Purity Monitoring : Use HPLC or UPLC to track intermediates, ensuring >95% purity before proceeding to subsequent steps .
Basic: What analytical techniques are critical for confirming the compound’s structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the thiazole ring, urea linkage, and diethylamino group. For example, the urea NH proton appears as a broad singlet at δ 8.5–9.5 ppm .
- Mass Spectrometry (HR-MS) : Exact mass analysis (e.g., m/z 446.91 for C₂₀H₁₉ClN₄O₄S) validates molecular formula .
- X-ray Crystallography : Resolves spatial arrangement of the chlorophenyl and diethylamino groups, critical for understanding conformational flexibility .
Basic: How can researchers assess the compound’s initial biological activity?
Methodological Answer:
- In Vitro Assays :
- Anti-inflammatory Activity : Measure inhibition of COX-2 or TNF-α in LPS-stimulated macrophages (IC₅₀ values reported in the 10–50 µM range) .
- Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based assays .
- Cellular Models : Test cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with EC₅₀ compared to positive controls like doxorubicin .
Advanced: How can contradictory results in biological assays (e.g., varying IC₅₀ across studies) be resolved?
Methodological Answer:
- Assay Standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times .
- Metabolic Stability : Pre-treat compounds with liver microsomes to identify rapid degradation, which may explain potency loss .
- Structural Analog Comparison : Compare activity with derivatives lacking the 3-chlorophenyl or diethylamino group to isolate pharmacophore contributions .
Advanced: What strategies are recommended for structure-activity relationship (SAR) studies?
Methodological Answer:
- Substituent Variation :
- Replace the 3-chlorophenyl group with 4-chloro or fluorophenyl to assess halogen effects on target binding .
- Modify the diethylamino group to morpholine or piperidine to study steric/electronic impacts .
- Biological Profiling : Test analogs in parallel against primary and off-targets (e.g., GPCRs, ion channels) to evaluate selectivity .
Advanced: How can computational modeling guide target identification?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to predict binding to inflammatory targets (e.g., COX-2 PDB: 5KIR). Focus on hydrogen bonds between the urea group and Arg120/His90 residues .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes in GROMACS to assess stability over 100 ns trajectories. Monitor RMSD values <2 Å for stable binding .
Advanced: What methodologies are used for pharmacokinetic analysis?
Methodological Answer:
- Solubility and LogP : Determine via shake-flask method (aqueous/organic phase partitioning) .
- Metabolic Stability : Incubate with human liver microsomes (HLMs) and quantify parent compound via LC-MS/MS .
- Plasma Protein Binding (PPB) : Use ultrafiltration to measure free vs. bound fractions .
Advanced: How can synergistic effects with other therapeutic agents be evaluated?
Methodological Answer:
- Combination Index (CI) : Use the Chou-Talalay method to test synergy with standard drugs (e.g., cisplatin in cancer models). CI <1 indicates synergy .
- Mechanistic Studies : Perform transcriptomics (RNA-seq) on treated cells to identify pathways upregulated/downregulated in combination vs. monotherapy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
